
Physicochemical Properties of 3-Methyl-4-
octanol Stereoisomers: An In-depth Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methyl-4-octanol

Cat. No.: B1334687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

the stereoisomers of 3-Methyl-4-octanol. Due to the chiral nature of this molecule, arising from

two stereocenters at positions 3 and 4, four distinct stereoisomers exist: (3R,4S), (3S,4S),

(3R,4R), and (3S,4R). While comprehensive experimental data for all four stereoisomers is not

readily available in publicly accessible literature, this guide compiles the existing information

and outlines the standard methodologies for their determination.

Core Physicochemical Properties
Quantitative data for the individual stereoisomers of 3-Methyl-4-octanol are sparse. However,

properties for the racemic mixture have been reported. It is important to note that

diastereomers, such as the (3S,4S) and (3R,4S) isomers, will exhibit different physical

properties, while enantiomers, such as the (3S,4S) and (3R,4R) pair, will have identical

physical properties with the exception of the direction of specific rotation.

Table 1: Physicochemical Properties of 3-Methyl-4-octanol (Racemic Mixture)
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Property Value

Molecular Formula C₉H₂₀O[1]

Molecular Weight 144.25 g/mol [1]

Boiling Point 180 °C[2]

Density 0.8280 g/cm³[2]

Melting Point Data not available

Specific Rotation ([α]D) Not applicable for racemic mixture

Note: The reported boiling point and density are for a mixture of stereoisomers and may not

represent the exact values for the individual diastereomers.

Experimental Protocols
The determination of the physicochemical properties of the 3-Methyl-4-octanol stereoisomers

requires specific experimental procedures. The following sections detail the standard

methodologies for these key experiments.

Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure. For the stereoisomers of 3-Methyl-4-octanol, two primary methods are suitable for

determination:

Distillation Method: This is a common and accurate method for determining the boiling point

of a liquid.

Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a

condenser, a receiving flask, and a thermometer.

Procedure: The liquid sample is placed in the distilling flask along with boiling chips to

ensure smooth boiling. The flask is heated, and the temperature is recorded when the

liquid is boiling and the vapor temperature stabilizes, with the thermometer bulb positioned
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in the vapor phase just below the side arm of the distilling flask. This stable temperature is

the boiling point.

Thiele Tube Method: This micro-method is suitable when only a small amount of the sample

is available.

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at

one end.

Procedure: A small amount of the liquid is placed in the small test tube, and the capillary

tube is inverted and placed inside. The test tube is attached to the thermometer and

immersed in the Thiele tube containing a high-boiling point oil. The Thiele tube is heated,

and as the temperature rises, a stream of bubbles will emerge from the capillary tube. The

heat is then removed, and the temperature at which the liquid just begins to be drawn

back into the capillary tube is recorded as the boiling point.

Density Determination
Density is the mass per unit volume of a substance.

Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical

balance.

Procedure: The pycnometer is first weighed empty, then filled with the liquid sample and

weighed again. The mass of the liquid is determined by subtraction. The density is then

calculated by dividing the mass of the liquid by the known volume of the pycnometer. The

temperature at which the measurement is made should be recorded as density is

temperature-dependent.

Specific Rotation Determination
Specific rotation is a fundamental property of chiral compounds and is measured using a

polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is

passed through a sample of 1 g/mL concentration in a 1-decimeter long tube.

Apparatus: A polarimeter.

Procedure:
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A solution of the stereoisomer of known concentration is prepared in a suitable achiral

solvent.

The polarimeter tube is filled with the solution.

A beam of monochromatic, plane-polarized light is passed through the sample.

The angle of rotation of the plane of polarized light is measured by the analyzer.

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in g/mL.

The temperature and the wavelength of the light used (usually the sodium D-line, 589 nm) must

be specified.

Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, separation, and

characterization of the physicochemical properties of 3-Methyl-4-octanol stereoisomers.
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Synthesis and Separation

Characterization of Stereoisomers

Stereoselective Synthesis of 3-Methyl-4-octanone

Diastereoselective Reduction

Chromatographic Separation of Diastereomers

Boiling Point Determination Density Measurement Specific Rotation Measurement

Data Compilation and Comparison

Click to download full resolution via product page

Caption: Workflow for determining the physicochemical properties of 3-Methyl-4-octanol
stereoisomers.

Signaling Pathways and Biological Activity
3-Methyl-4-octanol is primarily known for its role as an insect pheromone, particularly for the

palm weevil. The (S)-enantiomer has been identified as being significantly more biologically

active than the (R)-enantiomer in this context[3]. At present, there is no established signaling

pathway in mammalian systems or for drug development purposes directly associated with 3-
Methyl-4-octanol in the scientific literature. Therefore, a signaling pathway diagram is not

applicable at this time. The primary interest in this compound for researchers outside of

chemical ecology may lie in its potential as a chiral building block in organic synthesis.
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Conclusion
While a complete, experimentally verified dataset of the physicochemical properties for all four

stereoisomers of 3-Methyl-4-octanol is not currently available, this guide provides the known

information for the racemic mixture and outlines the standard experimental procedures for

determining these properties. The provided workflow illustrates a systematic approach to

obtaining and comparing this crucial data, which is essential for any research or development

activities involving these specific chiral molecules. Further research is required to fully

characterize each stereoisomer, which will be invaluable for applications in stereoselective

synthesis and other areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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